molecular formula C16H12N6OS B6125352 2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone

2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone

Cat. No. B6125352
M. Wt: 336.4 g/mol
InChI Key: ANNKCEHOMQLBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone, also known as PTMQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Antiallergic Activity

Compounds related to 2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone have demonstrated significant antiallergic activity. For instance, 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt, a compound with a similar structure, was found to be active in rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis tests. This indicates its potential as an antiallergic agent (Peet et al., 1986).

Antimicrobial Activity

A range of quinazolinone derivatives, including those with structures related to the compound , have shown promising antimicrobial activities. For instance, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety exhibited good antimicrobial properties. Such derivatives demonstrated inhibitory effects against various pathogens, indicating their potential for developing new antimicrobial agents (Yan et al., 2016).

Cytotoxicity and Anticancer Properties

Certain quinazolinone compounds have been studied for their cytotoxicity and potential anticancer properties. For example, 3-[[(3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinones were synthesized and evaluated for cytotoxicity against human tumor cell lines, showing potential as anticancer agents (Gürsoy & Karalı, 2003).

Enzyme Inhibition and Anticonvulsant Properties

Quinazolinone derivatives have been explored for their potential as enzyme inhibitors and anticonvulsant agents. A series of 6,8-disubstituted quinazolinones were synthesized and evaluated for their inhibitory activities against enzymes like monoamine oxidase and succinate dehydrogenase, as well as for anticonvulsant properties, showing promising results in these areas (Shrimali et al., 1991).

properties

IUPAC Name

2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c23-15-12-8-4-5-9-13(12)17-14(18-15)10-24-16-19-20-21-22(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNKCEHOMQLBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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